1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and an azepane ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the chlorination of 2-methylphenyl to obtain 5-chloro-2-methylphenyl. This intermediate is then reacted with piperazine to form 4-(5-chloro-2-methylphenyl)piperazine. The next step involves the introduction of the sulfonyl group, which can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides. Finally, the azepane ring is introduced through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
- 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)piperidine
- 1-((4-(5-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)morpholine
These compounds share similar structural features but differ in the ring systems attached to the piperazine and sulfonyl groups. The unique structure of this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S/c1-15-6-7-16(18)14-17(15)19-10-12-21(13-11-19)24(22,23)20-8-4-2-3-5-9-20/h6-7,14H,2-5,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGPZPKEYNYMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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